N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes hydroxyethoxy, p-tolyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-hydroxyethoxy)-2-(p-tolyl)ethanol: This intermediate can be synthesized by reacting p-tolyl ethylene oxide with ethylene glycol under basic conditions.
Formation of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine: The intermediate is then reacted with ammonia or an amine to form the corresponding amine.
Synthesis of this compound: Finally, the amine is reacted with 3-methoxyphenyl oxalyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(3-methoxyphenyl)oxalamide
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-(3-methoxyphenyl)oxalamide
- N1-(2-(2-hydroxyethoxy)-2-phenylethyl)-N2-(3-methoxyphenyl)oxalamide
Uniqueness
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-14-6-8-15(9-7-14)18(27-11-10-23)13-21-19(24)20(25)22-16-4-3-5-17(12-16)26-2/h3-9,12,18,23H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPXNOVDNLLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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